molecular formula C9H5N3O2 B1424133 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190312-72-1

7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B1424133
CAS No.: 1190312-72-1
M. Wt: 187.15 g/mol
InChI Key: NBVINOOBXKGOAI-UHFFFAOYSA-N
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Description

7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Scientific Research Applications

7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

The primary targets of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound: interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathway .

Biochemical Pathways

The biochemical pathways affected by This compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, leading to potential therapeutic effects in various types of cancers .

Pharmacokinetics

The pharmacokinetics of This compound It’s known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation and induction of apoptosis . The compound also significantly inhibits the migration and invasion of cancer cells .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound is a weak acid and can react with bases to form salts . It is insoluble in water at room temperature but soluble in organic solvents such as chloroform, methanol, and ethanol . These properties could potentially affect the compound’s stability and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

    7-azaindole-3-carboxylic acid: Another heterocyclic compound with a similar structure but different functional groups.

    1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A closely related compound with slight variations in the ring structure.

Uniqueness

7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-3-5-1-2-11-8-6(9(13)14)4-12-7(5)8/h1-2,4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVINOOBXKGOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222653
Record name 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-72-1
Record name 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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